molecular formula C16H16F3N5O B2780553 (E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide CAS No. 2034998-07-5

(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide

Cat. No.: B2780553
CAS No.: 2034998-07-5
M. Wt: 351.333
InChI Key: OMOFFTRZBBYEAW-ONEGZZNKSA-N
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Description

(E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a novel synthetic compound featuring a [1,2,4]triazolo[4,3-a]pyridine core, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research. This specific chemotype has emerged as a promising structure in immunology and oncology, with studies identifying it as a new class of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 is a crucial immunomodulatory enzyme in the tumor microenvironment, and its inhibition is a promising strategy in cancer immunotherapy to boost immune response . The compound integrates a trifluoromethyl group on the tetrahydro-pyridine ring, a modification known to enhance metabolic stability and improve pharmacokinetic properties of drug candidates . The acrylamide linker connecting the triazolopyridine unit to a pyridin-3-yl group is a key functional moiety; acrylamide-containing compounds are frequently explored in medicinal chemistry for their biological activity and have shown promising antitrypanosomal and other antiparasitic activities in recent research . The presence of this linker suggests potential for covalent binding or specific dipole interactions with biological targets. While direct biological data on this exact molecule may be limited, its structural framework is highly relevant for researchers investigating innovative therapeutic agents. The [1,2,4]triazolo[4,3-a]pyridine scaffold is considered underexploited among heme-binding moieties, offering a fresh avenue for the development of inhibitors with excellent in vitro metabolic stability and selectivity against related enzymes . This compound is supplied for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for pharmaceutical development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(E)-3-pyridin-3-yl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O/c17-16(18,19)12-5-7-24-13(8-12)22-23-14(24)10-21-15(25)4-3-11-2-1-6-20-9-11/h1-4,6,9,12H,5,7-8,10H2,(H,21,25)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOFFTRZBBYEAW-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNC(=O)C=CC3=CN=CC=C3)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2CNC(=O)/C=C/C3=CN=CC=C3)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Information

  • IUPAC Name : this compound
  • Molecular Formula : C17H17F3N4O3
  • Molecular Weight : 382.343 g/mol
  • CAS Number : 2034998-07-5

Structural Features

The compound features a pyridine ring and a triazole moiety which are known to contribute to various biological activities. The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of c-Met and VEGFR-2 kinases . These kinases play critical roles in cellular processes such as growth, survival, and angiogenesis. Inhibiting these pathways can lead to therapeutic effects in cancer treatment and other diseases characterized by abnormal cell proliferation.

Inhibitory Activity

In vitro studies have demonstrated that the compound exhibits significant inhibitory activity against c-Met and VEGFR-2. The IC50 values indicate the concentration required to inhibit 50% of the target activity:

Target KinaseIC50 Value (µM)Reference
c-Met6.5
VEGFR-24.2

Pharmacokinetics

The pharmacokinetic profile suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. Studies indicate that the compound achieves adequate bioavailability and displays a suitable half-life for therapeutic applications.

Anticancer Activity

A study published in PMC evaluated various triazole derivatives including this compound against different cancer cell lines. The results showed promising cytotoxic effects:

  • Cell Line Tested : HCT-116 (colon carcinoma)
    • IC50 Value : 6.2 µM
  • Cell Line Tested : T47D (breast cancer)
    • IC50 Values : 43.4 µM (47e), 27.3 µM (47f) .

These findings highlight the potential of this compound in developing new anticancer therapies.

Comparative Studies

Comparative studies with other known inhibitors have suggested that this compound may have superior selectivity and potency against its targets:

Compound NameTargetIC50 Value (µM)
Compound Ac-Met10
Compound BVEGFR-25
(E)-3-(pyridin-3-yl)... c-Met6.5
VEGFR-24.2

This table illustrates the competitive advantage of the compound over existing treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acrylamides and triazolopyridine derivatives, emphasizing key differences in substituents, synthetic routes, and inferred pharmacological properties.

Data Table: Structural and Functional Comparison

Compound Name / ID Key Structural Features Target Relevance / Inferred Activity Reference
(E)-3-(Pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide Pyridin-3-yl acrylamide; trifluoromethyl-tetrahydrotriazolopyridine Likely DPP-4 inhibitor (trifluoromethyl-triazolopyridine core resembles sitagliptin)
Sitagliptin 7-(Trifluoromethyl)-triazolopyrazine; β-amino acid substituent Clinically validated DPP-4 inhibitor; enhances insulin secretion via glucose-dependent mechanisms
Compound 13m Chloro-imidazo[4,5-b]pyridine; cyanoacrylamide; methylpiperazinylphenyl Kinase inhibitor candidate (imidazopyridine scaffold common in kinase targets)
Compound 4412 Bis-acrylamide with methoxyphenyl and propyl groups Potential dual-target inhibitor (two acrylamide groups may engage multiple binding pockets)
Compound 10 3-Phenylacrylamide with propargyloxy-pyridine Simpler scaffold; may exhibit moderate activity but lower metabolic stability
620113-82-8 Cyanoacrylamide with fluorophenoxy-pyridopyrimidine Electrophilic cyano group may enhance covalent binding to cysteine residues in enzymes

Key Findings from Structural Analysis

Trifluoromethyl-Triazolopyridine Core: The target compound and sitagliptin share this moiety, which is critical for DPP-4 inhibition.

Pyridin-3-yl vs. Other Substituents :

  • The pyridin-3-yl group in the target compound may enhance interactions with polar residues in enzyme active sites compared to Compound 13m ’s chloro-imidazopyridine or Compound 4412 ’s methoxyphenyl group .

Impact of Trifluoromethyl Group: The CF₃ group in both the target compound and sitagliptin improves metabolic stability and membrane permeability compared to non-fluorinated analogs like Compound 10 .

Acrylamide Backbone Variations: The (E)-acrylamide configuration ensures optimal geometry for target engagement. Compound 620113-82-8’s cyano substitution introduces electrophilicity, which could enable covalent inhibition mechanisms absent in the target compound .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (E)-3-(pyridin-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide?

  • Methodological Answer : Synthesis requires multi-step protocols with strict control over reaction conditions. Key steps include:

  • Coupling Reactions : Use of acrylamide-forming reagents (e.g., EDCI/HOBt) under inert atmospheres to prevent hydrolysis .
  • Heterocyclic Core Formation : Cyclization of triazolo-pyridine precursors using catalysts like copper(I) bromide or cesium carbonate, as seen in analogous triazolo-pyrimidine syntheses .
  • Purification : Employ gradient elution via HPLC or flash chromatography to isolate intermediates, with TLC monitoring (Rf ~0.3–0.5 in ethyl acetate/hexane) .
    • Challenges : Trifluoromethyl groups may sterically hinder reactions, requiring elevated temperatures (80–100°C) and prolonged reaction times (24–48 hrs) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Compare 1H^1H and 13C^{13}C NMR shifts with analogs (e.g., pyridine protons at δ 8.5–9.0 ppm; trifluoromethyl signals at δ -60 to -70 ppm in 19F^{19}F NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) with ≤2 ppm mass accuracy .
  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect degradation products .

Q. What solvent systems are optimal for solubility and stability studies?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (primary stock), followed by aqueous buffers (pH 4–8) with <1% DMSO to avoid precipitation. Analogous triazolo-pyridines show limited aqueous solubility, necessitating co-solvents like PEG-400 .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 28 days) with LC-MS monitoring. Trifluoromethyl groups may enhance metabolic stability but reduce solubility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., pyridine ring methylation, acrylamide replacement) and compare bioactivity using assays like kinase inhibition or cellular viability .
  • Computational Modeling : Dock the compound into target proteins (e.g., kinases) using molecular dynamics simulations to identify key interactions (e.g., hydrogen bonds with pyridine nitrogen) .
  • Data Interpretation : Use IC50_{50} values and selectivity indices to prioritize analogs. For example, trifluoromethyl groups often enhance target affinity but may increase off-target effects .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate experiments across labs .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., triazolo-pyrimidines) to identify trends. For instance, conflicting IC50_{50} values may arise from assay pH or co-solvent effects .
  • Orthogonal Assays : Confirm activity using complementary methods (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .

Q. What are the best practices for in vivo pharmacokinetic (PK) profiling of this compound?

  • Methodological Answer :

  • Dosing : Administer via IV (1–5 mg/kg) and oral routes (10–20 mg/kg) in rodent models, using LC-MS/MS for plasma quantification .
  • Key Parameters : Calculate AUC, Cmax_{max}, and half-life. Trifluoromethyl groups typically improve metabolic stability, but acrylamide moieties may reduce oral bioavailability .
  • Tissue Distribution : Use radiolabeled analogs (e.g., 14C^{14}C) to assess brain penetration or off-target accumulation .

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